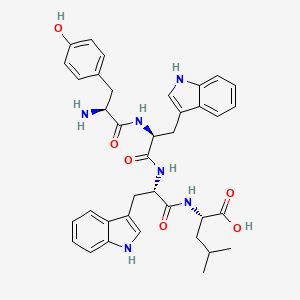
L-Tyrosyl-L-tryptophyl-L-tryptophyl-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosyl-L-tryptophyl-L-tryptophyl-L-leucine is a tetrapeptide composed of the amino acids tyrosine, tryptophan, and leucine. This compound has a molecular formula of C37H42N6O6 and a molecular weight of approximately 666.77 g/mol . It is known for its complex structure, which includes aromatic rings and multiple amide bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-tryptophyl-L-tryptophyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next protected amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield.
化学反应分析
Types of Reactions
L-Tyrosyl-L-tryptophyl-L-tryptophyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Substitution: Nucleophilic substitution reactions can occur at the amide bonds under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like hydroxylamine or hydrazine under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of dityrosine or other oxidative derivatives.
Reduction: Cleavage of disulfide bonds, if present.
Substitution: Formation of modified peptides with altered functional groups.
科学研究应用
L-Tyrosyl-L-tryptophyl-L-tryptophyl-L-leucine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and bioconjugates.
作用机制
The mechanism of action of L-Tyrosyl-L-tryptophyl-L-tryptophyl-L-leucine involves its interaction with specific molecular targets, such as receptors or enzymes. The aromatic residues (tyrosine and tryptophan) play a crucial role in binding to these targets through hydrophobic interactions and hydrogen bonding. The peptide can modulate signaling pathways by either activating or inhibiting its target, leading to various biological effects.
相似化合物的比较
Similar Compounds
- L-Tyrosyl-L-prolyl-L-tryptophyl-L-threonine
- Cyclo(L-tryptophyl-L-phenylalanine)
- Carbobenzoxy-L-tryptophyl-L-leucinamide
Uniqueness
L-Tyrosyl-L-tryptophyl-L-tryptophyl-L-leucine is unique due to its specific sequence and the presence of two tryptophan residues, which contribute to its distinct chemical and biological properties. The combination of aromatic and aliphatic amino acids in its structure allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
539795-13-6 |
|---|---|
分子式 |
C37H42N6O6 |
分子量 |
666.8 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C37H42N6O6/c1-21(2)15-33(37(48)49)43-36(47)32(18-24-20-40-30-10-6-4-8-27(24)30)42-35(46)31(17-23-19-39-29-9-5-3-7-26(23)29)41-34(45)28(38)16-22-11-13-25(44)14-12-22/h3-14,19-21,28,31-33,39-40,44H,15-18,38H2,1-2H3,(H,41,45)(H,42,46)(H,43,47)(H,48,49)/t28-,31-,32-,33-/m0/s1 |
InChI 键 |
BTUDBGUOYJNHQO-XGKFQTDJSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


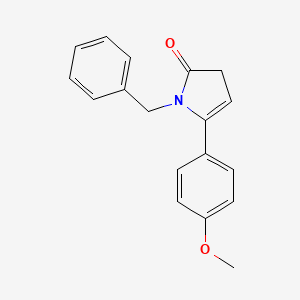
![2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-1H-imidazole](/img/structure/B14217598.png)
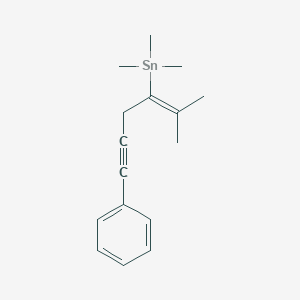
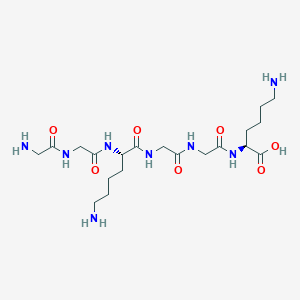

![3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid](/img/structure/B14217622.png)
![2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B14217626.png)
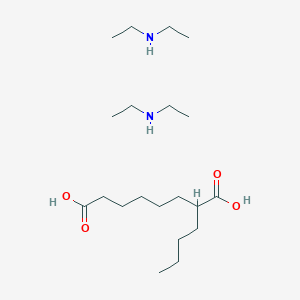


![1-(4-Bromophenyl)-1,7,9-triazaspiro[4.5]decane-2,6,8,10-tetrone](/img/structure/B14217651.png)
![1H-Indole-1-ethanol, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-](/img/structure/B14217656.png)

![Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride](/img/structure/B14217671.png)
